molecular formula C7H7IN2O2 B3084775 2-iodo-N-methyl-4-nitroaniline CAS No. 114274-12-3

2-iodo-N-methyl-4-nitroaniline

Cat. No.: B3084775
CAS No.: 114274-12-3
M. Wt: 278.05 g/mol
InChI Key: HELXUVVYCHLMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-N-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7IN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with iodine, a nitro group, and a methyl group

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Iodo-N-methyl-4-nitroaniline are not well-studied. It is known that this compound can interact with various enzymes and proteins. For example, it may be used to synthesize 2-iodo-4-nitrobenzonitrile via reaction with sodium nitrite to form a diazonium salt, which then reacts with a mixture of CuCN/KCN .

Molecular Mechanism

It is known that this compound can bind to certain biomolecules, potentially leading to changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-N-methyl-4-nitroaniline can be synthesized through a multi-step process. One common method involves the iodination of 4-nitroaniline using iodine and silver acetate . The reaction typically proceeds under mild conditions, with the iodine acting as the electrophile and the silver acetate facilitating the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-N-methyl-4-nitroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride in hydrochloric acid.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

Major Products:

    Substitution: 2-Iodo-4-nitrobenzonitrile.

    Reduction: 2-Iodo-N-methyl-4-phenylenediamine.

    Oxidation: 2-Iodo-N-methyl-4-nitrobenzoic acid.

Scientific Research Applications

2-Iodo-N-methyl-4-nitroaniline has several applications in scientific research:

Comparison with Similar Compounds

    2-Iodo-4-nitroaniline: Similar structure but lacks the methyl group.

    4-Nitroaniline: Lacks both the iodine and methyl groups.

    2-Iodoaniline: Lacks the nitro and methyl groups.

Uniqueness: 2-Iodo-N-methyl-4-nitroaniline is unique due to the presence of all three substituents (iodine, nitro, and methyl groups) on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

2-iodo-N-methyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELXUVVYCHLMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-iodo-N-methyl-4-nitroaniline
Reactant of Route 2
Reactant of Route 2
2-iodo-N-methyl-4-nitroaniline
Reactant of Route 3
Reactant of Route 3
2-iodo-N-methyl-4-nitroaniline
Reactant of Route 4
Reactant of Route 4
2-iodo-N-methyl-4-nitroaniline
Reactant of Route 5
Reactant of Route 5
2-iodo-N-methyl-4-nitroaniline
Reactant of Route 6
Reactant of Route 6
2-iodo-N-methyl-4-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.